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molecular formula C9H8N2O B1365240 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone CAS No. 67058-71-3

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No. B1365240
M. Wt: 160.17 g/mol
InChI Key: VVNOWWBAXYETQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258130B2

Procedure details

(Ref.: J. Org. Chem. 2002, 67, 6226-6227) 6-Azaindole (2.5 g, 21.25 mmol) is added to a stirred suspension of AlCl3 (11.3 g, 84.5 mmol) in CH2Cl2 (150 mL). After stirring at rt for 1 h, acetyl chloride (6.65 g, 84.5 mmol) is added drop wise and the resulting mixture is stirred for 18 h. The mixture is cooled to 0° C., quenched with MeOH (75 mL) and stirred for 1 h. Silica gel (40 mL), MeOH and DCM are added to the mixture, the solvents are removed under vacuum and the residue is purified by silica gel chromatography eluting with 10% MeOHl in DCM to afford 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)-ethanone (1.52 g, 45%). MS: 161 (M+H); 1H NMR (300 MHz, CD3OD): δ 9.20 (s, 1H), 8.95 (s, H), 7.82(d, 1H), 8.72 (d, 1H), 8.43 (d, 1-H), 2.64(s, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[N:7][CH:8]=2)[CH:3]=[CH:2]1.[Al+3].[Cl-].[Cl-].[Cl-].[C:14](Cl)(=[O:16])[CH3:15]>C(Cl)Cl>[NH:1]1[C:9]2=[CH:8][N:7]=[CH:6][CH:5]=[C:4]2[C:3]([C:14](=[O:16])[CH3:15])=[CH:2]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
N1C=CC2=CC=NC=C12
Name
Quantity
11.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.65 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture is stirred for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with MeOH (75 mL)
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
Silica gel (40 mL), MeOH and DCM are added to the mixture
CUSTOM
Type
CUSTOM
Details
the solvents are removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 10% MeOHl in DCM

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C=C(C=2C1=CN=CC2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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